Tert-butyl 6-hydroxyindoline-1-carboxylate
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Overview
Description
Tert-butyl 6-hydroxyindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxyindoline-1-carboxylate typically involves the protection of the indoline nitrogen with a tert-butyl group. One common method is the reaction of indoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-hydroxyindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Tert-butyl 6-oxoindoline-1-carboxylate.
Reduction: this compound.
Substitution: Various tert-butyl 6-substituted indoline-1-carboxylates.
Scientific Research Applications
Chemistry: Tert-butyl 6-hydroxyindoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a model compound for investigating the biological activities of indoline-based drugs .
Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. It is used in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxyindoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Tert-butyl indoline-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Tert-butyl 6-methoxyindoline-1-carboxylate: Contains a methoxy group instead of a hydroxyl group, affecting its chemical and biological properties.
Tert-butyl 6-chloroindoline-1-carboxylate: Contains a chloro group, which can undergo different substitution reactions compared to the hydroxyl group.
Uniqueness: Tert-butyl 6-hydroxyindoline-1-carboxylate is unique due to the presence of both the hydroxyl and tert-butyl groups. The hydroxyl group enhances its reactivity, while the tert-butyl group provides stability and steric hindrance. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNCTPYZLPTVSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697043 |
Source
|
Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957204-30-7 |
Source
|
Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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